molecular formula C20H14ClN5O2S B2585264 5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 852691-58-8

5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one

Cat. No. B2585264
CAS RN: 852691-58-8
M. Wt: 423.88
InChI Key: TXOQVBJZANGJTM-UHFFFAOYSA-N
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Description

5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C20H14ClN5O2S and its molecular weight is 423.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Innovative Synthesis Methods

Research has focused on developing new synthesis methods for compounds within the same family as "5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one." For example, Shiau et al. (1989) describe a method for synthesizing 2, 3-dihydro-imidazo[1, 2-c]quinazolin-5(6H)-ones by treating 2-aminothiobenzamide with isocyanates, showcasing a pathway that could potentially be adapted for related compounds (Shiau et al., 1989).

Development of Novel Heterocycles

Chernyshev et al. (2014) explored the synthesis of partially hydrogenated triazolopyrimidines and triazoloquinazolines through reactions with chlorocarboxylic acid chlorides, providing a foundation for the development of new polycondensed heterocycles (Chernyshev et al., 2014).

Potential Biological Activities

Antitumor and Antibacterial Agents

Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, aiming for antitumor and antibacterial applications. This research underscores the therapeutic potential of compounds within the same chemical family for treating cancer and bacterial infections (Gangjee et al., 1996).

Antioxidant, Anti-inflammatory, and Analgesic Activities

El-Gazzar et al. (2009) investigated the synthesis of azolopyrimidoquinolines and pyrimidoquinazolines, evaluating their antioxidant, anti-inflammatory, and analgesic activities. Such studies highlight the diverse pharmacological applications of compounds related to "this compound" (El-Gazzar et al., 2009).

properties

IUPAC Name

5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2S/c1-11-19(28)26-18(22-11)14-4-2-3-5-15(14)24-20(26)29-10-13-8-17(27)25-9-12(21)6-7-16(25)23-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQVBJZANGJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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